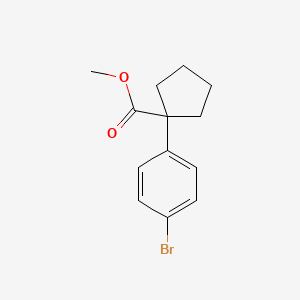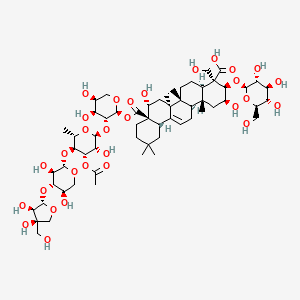
Platyconic acid B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platyconic acid B is a chemical compound that is a type of saponin . It is also known as platycogenic acid A 3-O-[beta-D-glucopyranosyl-(1->6)-beta-D-glucopyranosyl]-28-O-[alpha-L-apiofuranosyl-(1->3)-beta-D-xylopyranosyl-(1->4)-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinoside]-gamma-lactone .
Molecular Structure Analysis
Platyconic acid B has a complex molecular structure. Its chemical formula is C₆₃H₉₈O₃₃ . The compound is a type of saponin, which are glycosides with a distinctive foaming characteristic . The structure of saponins includes a sugar part and a non-sugar part, known as sapogenin .
Scientific Research Applications
- Platyconic Acid B exhibits anti-inflammatory effects by inhibiting nitric oxide synthase and cyclooxygenase II. Researchers have explored its potential in managing inflammatory diseases .
- Studies suggest that Platyconic Acid B modulates antioxidant enzymes, protecting against oxidative hepatotoxicity. Its ability to scavenge free radicals makes it relevant for liver health .
- Although more research is needed, Platyconic Acid B shows promise in reducing hepatic toxicant-induced chronic damage. It may be a potential therapeutic agent for liver fibrosis .
- Investigations have highlighted Platyconic Acid B’s cytotoxic effects, making it a candidate for cancer research. Its impact on cancer cell lines warrants further exploration .
- Platycodon grandiflorum has been traditionally used for managing hyperlipidemia and diabetes. Platyconic Acid B’s role in metabolic regulation is an area of interest .
- Researchers are exploring Platyconic Acid B as a potential lead compound for drug development. Its unique chemical features and biological activities make it an attractive candidate .
Anti-Inflammatory Properties
Antioxidant Activity
Liver Fibrosis Treatment
Cytotoxicity and Cancer Research
Metabolic Disorders
Pharmaceutical Development
Mechanism of Action
Target of Action
Platyconic acid B, a saponin from Platycodi radix, primarily targets insulin-stimulated glucose uptake in 3T3-L1 adipocytes . It works as a peroxisome proliferator-activated receptors (PPAR)-γ activator . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
Platyconic acid B enhances insulin sensitivity, which leads to an increase in insulin-stimulated glucose uptake . This is achieved by acting as a PPAR-γ activator .
Biochemical Pathways
Platyconic acid B affects several biochemical pathways. It enhances hepatic and adipocyte insulin sensitivity, possibly by activating PPAR-γ . This activation leads to increased glycogen accumulation and decreased triacylglycerol storage in the liver, which is associated with enhanced hepatic insulin signaling . Additionally, it potentiates the expression of adiponectin and PPAR-γ in adipose tissue, improving insulin signaling and increasing GLUT4 translocation into the membranes .
Pharmacokinetics
It is known that the compound is quickly absorbed with a short tmax . The Cmax, AUC 0–t, and MRT 0–t of a related compound, 3-O-β-D-glucopyranosylplatyconic acid (GPA), were found to be higher than those of 3-O-β-D-glucopyranosylplatycodigenin (GP) at the same dosage, indicating that GPA is likely the main absorbed saponin in vivo
Result of Action
The action of Platyconic acid B results in improved glucose homeostasis in type 2 diabetic mice . This is achieved partly by enhancing hepatic and adipocyte insulin sensitivity, possibly by activating PPAR-γ . The compound increases glycogen accumulation and decreases triacylglycerol storage in the liver, which is associated with enhanced hepatic insulin signaling . It also potentiates the expression of adiponectin and PPAR-γ in adipose tissue, improving insulin signaling and increasing GLUT4 translocation into the membranes .
Action Environment
It is known that the compound is derived from the roots of platycodon grandiflorum, a perennial herb found throughout northeast asia . The plant has been widely used for both cuisine and traditional herbal medicine, and its roots have been used as a folk remedy for bronchitis, asthma, pulmonary tuberculosis, hyperlipidemia, diabetes, and inflammatory diseases
properties
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-acetyloxy-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H92O30/c1-23-40(85-46-38(72)41(29(66)19-79-46)86-50-44(74)57(78,20-61)22-81-50)42(83-24(2)63)39(73)48(82-23)87-43-34(68)28(65)18-80-49(43)89-52(77)58-13-12-53(3,4)14-26(58)25-8-9-31-54(5)15-27(64)45(88-47-37(71)36(70)35(69)30(17-60)84-47)59(21-62,51(75)76)32(54)10-11-55(31,6)56(25,7)16-33(58)67/h8,23,26-50,60-62,64-74,78H,9-22H2,1-7H3,(H,75,76)/t23-,26-,27-,28-,29+,30+,31+,32+,33+,34-,35+,36-,37+,38+,39+,40-,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+,55+,56+,57+,58+,59+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRQGYABNOAMAF-UYUIBFHNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)OC(=O)C)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@]7(CO)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)OC(=O)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H92O30 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027160.png)
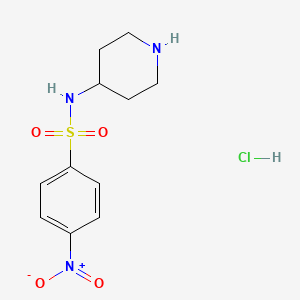
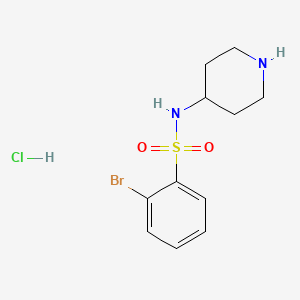
![tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027167.png)

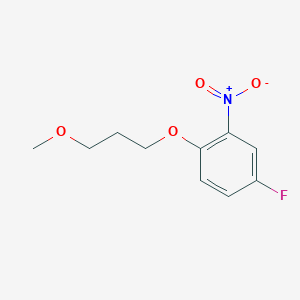
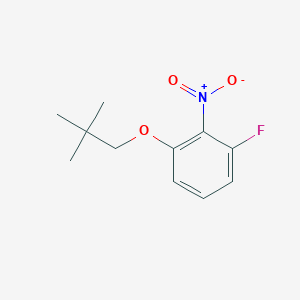
![tert-Butyl 4-[(2-amino-4-fluorophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027173.png)
![Ethyl 3-amino-5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B3027176.png)
![Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoate](/img/structure/B3027178.png)
![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B3027179.png)
